2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction conditions often include heating the starting materials in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in the position of the substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but share similar biological activities.
Uniqueness
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the ethyl group can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-chloro-6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-2-4-3-5-6(12)10-8(9)11-7(5)13-4/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRNGSHIQTUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(=NC(=NC2=O)Cl)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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